![molecular formula C12H14ClNO3 B4667392 methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate](/img/structure/B4667392.png)
methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate
Overview
Description
Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research for its unique properties and potential applications. In
Mechanism of Action
The exact mechanism of action of methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their death. It has also been shown to inhibit the production of cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate in lab experiments is its broad spectrum of activity. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and treatment regimen. Another area of interest is its potential use as a disinfectant in hospitals and other healthcare settings. Further studies are needed to determine its effectiveness and safety in these settings.
Conclusion
In conclusion, methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate is a chemical compound with a wide range of potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, as well as the ability to inhibit the growth of cancer cells. While there are limitations to its use, further research is needed to fully explore its potential in these areas and others.
Scientific Research Applications
Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
methyl 4-[(2-chlorophenyl)methylamino]-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)7-6-11(15)14-8-9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYQNWGHUUYPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NCC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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